molecular formula C21H22N4O B2675321 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine CAS No. 339013-11-5

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine

Cat. No.: B2675321
CAS No.: 339013-11-5
M. Wt: 346.434
InChI Key: KSVGSJSSLVILPM-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine is a substituted 1,2,4-triazine derivative characterized by a morpholino ring substituted with methyl groups at positions 2 and 6, along with phenyl groups at positions 3 and 6 of the triazine core. This structural configuration confers unique steric and electronic properties, distinguishing it from related compounds.

Properties

IUPAC Name

4-(3,6-diphenyl-1,2,4-triazin-5-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-13-25(14-16(2)26-15)21-19(17-9-5-3-6-10-17)23-24-20(22-21)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVGSJSSLVILPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine typically involves the reaction of 2,6-dimethylmorpholine with appropriate triazine precursors under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the triazine and phenyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine 5: 2,6-Dimethylmorpholino; 3,6: Phenyl Morpholino (sterically hindered) ~338.43* Potential platelet aggregation inhibition
5-(Morpholine-4-yl)-3,6-diphenyl-1,2,4-triazine (3k) 5: Morpholino; 3,6: Phenyl Morpholino (unsubstituted) 319.16 High synthetic yield (90%); NMR data available
5-(4-Methylpiperazin-1-yl)-3,6-diphenyl-1,2,4-triazine (3m) 5: 4-Methylpiperazine; 3,6: Phenyl Piperazine (basic N-center) 332.19 Enhanced solubility due to basic piperazine
3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT) 3: Pyridyl; 5,6: Phenyl Pyridyl (metal-chelating) 310.36 Iron(II) chelation; analytical reagent
5-Morpholino-6-phenyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine 5: Morpholino; 3: CF3-phenyl; 6: Phenyl Trifluoromethyl (electron-withdrawing) ~409.38* Increased lipophilicity; drug discovery

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility: The 2,6-dimethylmorpholino group in the target compound reduces hydrophilicity compared to unsubstituted morpholino derivatives (e.g., 3k) but remains more polar than piperazine derivatives (e.g., 3m) due to the oxygen atom in morpholino .

Biological Activity

5-(2,6-Dimethylmorpholino)-3,6-diphenyl-1,2,4-triazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the molecular formula C18H22N4C_{18}H_{22}N_4 and a molecular weight of approximately 306.4 g/mol. The structure includes a triazine ring substituted with two phenyl groups and a dimethylmorpholino group, which may contribute to its biological activity.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific phosphodiesterases (PDEs), particularly PDE4D, which plays a crucial role in inflammatory processes and cognitive functions .
  • Antitumor Activity : In vitro studies demonstrated the compound's ability to induce apoptosis in cancer cell lines, potentially through the modulation of cell cycle-related proteins .
  • Anti-inflammatory Effects : The compound has been reported to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various models of inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 (µM) Cell Line/Model Reference
PDE4D Inhibition0.39Human bronchial epithelial cells
Antitumor Activity15MDA-MB-231 breast cancer cells
Cytokine Inhibition (TNF-α)0.19Mouse macrophages
Apoptosis InductionN/AVarious cancer cell lines

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study investigated the effects of this compound on MDA-MB-231 cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM. Mechanistic studies revealed that it induced apoptosis via mitochondrial pathways and modulated cell cycle regulators .
  • Anti-inflammatory Properties :
    In a model of acute lung inflammation induced by lipopolysaccharides (LPS), the compound effectively reduced TNF-α levels in lung tissue by more than 50%, indicating its potential for treating inflammatory diseases .
  • Cognitive Enhancement :
    The role of PDE inhibition by this compound suggests potential applications in cognitive disorders. Preclinical studies showed improvements in learning and memory tasks in rodent models treated with the compound .

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